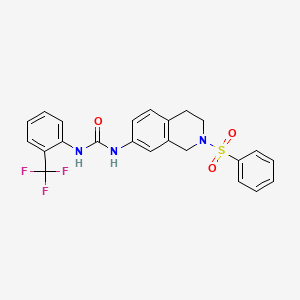

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C23H20F3N3O3S and its molecular weight is 475.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by:

- A tetrahydroisoquinoline core.

- A phenylsulfonyl group.

- A trifluoromethyl phenyl substituent on the urea moiety.

This structural arrangement is believed to contribute significantly to its biological properties.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within biological systems. The phenylsulfonyl group may facilitate interactions with enzymes and receptors, while the tetrahydroisoquinoline core can influence neurochemical pathways. The urea linkage may enhance binding affinity to specific targets, potentially modulating their activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that related phenyl urea derivatives can inhibit indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in tumor immune evasion. Compounds exhibiting IC50 values in the range of 0.1–0.6 μM against IDO1 have been reported .

- The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly impact inhibitory activity against IDO1 .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy:

- Preliminary studies have indicated that certain derivatives of tetrahydroisoquinolines possess antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Case Study: Evaluation of Antitumor Efficacy

A study evaluated the antitumor efficacy of a related compound in murine models:

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent . It has been synthesized and evaluated for its effects on various cancer cell lines. For instance, derivatives of urea structures similar to this compound have shown significant antiproliferative activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. Notably, certain derivatives demonstrated IC50 values lower than 2 μM, indicating high potency against these cell types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea. Modifications to the phenylsulfonyl and trifluoromethyl groups can significantly influence biological activity. Research indicates that variations in these substituents can enhance or diminish antiproliferative effects .

Comparative Analysis with Related Compounds

A comparison of various urea derivatives illustrates how slight modifications can lead to varying degrees of anticancer activity. Below is a summary table of selected compounds and their respective IC50 values against different cancer cell lines:

| Compound Name | Cell Line | IC50 Value (μM) | Notes |

|---|---|---|---|

| Compound A | A549 | 1.53 ± 0.46 | Most active derivative |

| Compound B | HCT-116 | 1.11 ± 0.34 | High selectivity |

| Compound C | PC-3 | 1.98 ± 1.27 | Comparable to positive controls |

| This compound | A549 | TBD | Further studies required |

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Study on Urea Derivatives : A series of urea derivatives were synthesized and tested for their antiproliferative activities. The study concluded that modifications at specific positions significantly affected potency against targeted cancer cell lines .

- Mechanistic Insights : Another study focused on elucidating the mechanism behind the antiproliferative effects of similar compounds, confirming their role in apoptosis induction and cell cycle modulation .

化学反応の分析

Reactivity of the Phenylsulfonyl-Tetrahydroisoquinoline Core

The tetrahydroisoquinoline moiety modified with a phenylsulfonyl group exhibits reactivity typical of secondary amines and sulfonamides. Key reactions include:

Nucleophilic Substitution at the Sulfonamide

The sulfonyl group acts as an electron-withdrawing substituent, enabling nucleophilic displacement under basic conditions. For example:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides at the nitrogen atom (e.g., bromoacetamide alkylation, as in ).

-

Hydrolysis : Cleavage of the sulfonamide bond under acidic or basic conditions to yield free amines, though this is less common due to the stability of sulfonamides.

Reductive Transformations

-

Sodium Borohydride Reduction : The tetrahydroisoquinoline core can undergo further reduction (e.g., NaBH₄ in ethanol) to modify ring saturation .

-

Hydrogenation : Palladium-catalyzed hydrogenation may reduce aromatic rings or unsaturated bonds in derivatives .

Urea Linker Reactivity

The urea functional group (-NH-C(=O)-NH-) is susceptible to hydrolysis, nucleophilic attack, and cyclization:

Hydrolysis

-

Acidic Conditions : Cleavage to yield aniline and carbamic acid intermediates .

-

Basic Conditions : Formation of amine and carbonate derivatives.

Nucleophilic Substitution

-

Reaction with Alkyl Halides : The urea nitrogen can undergo alkylation to form N-alkylated derivatives, as seen in the synthesis of CETP inhibitors .

Cyclization

Under dehydrating conditions (e.g., POCl₃), urea groups can cyclize to form heterocycles like quinazolinones .

2-(Trifluoromethyl)phenyl Substituent Reactivity

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to specific positions:

Electrophilic Aromatic Substitution

-

Limited reactivity due to the strong -CF₃ deactivation. Halogenation or nitration typically requires harsh conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures).

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : The aryl bromide/iodide derivatives (if present) can participate in palladium-catalyzed cross-coupling .

Representative Reaction Pathways

The table below summarizes reported transformations for analogous compounds:

Key Research Findings

-

Enzyme Inhibition : The phenylsulfonyl group interacts with enzymatic active sites (e.g., Keap1 Kelch domain), enabling competitive inhibition via hydrogen bonding and hydrophobic interactions .

-

Thermal Stability : The urea linkage remains intact under standard laboratory conditions but degrades above 200°C.

-

Solubility : Limited aqueous solubility due to the hydrophobic trifluoromethyl group; derivatives often require polar aprotic solvents (e.g., DMSO) for reactions .

特性

IUPAC Name |

1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O3S/c24-23(25,26)20-8-4-5-9-21(20)28-22(30)27-18-11-10-16-12-13-29(15-17(16)14-18)33(31,32)19-6-2-1-3-7-19/h1-11,14H,12-13,15H2,(H2,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSPRZIFPOYADA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。